(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-16-7-6-15(24-16)18(22)21-10-9-13(11-21)23-17-8-5-12-3-1-2-4-14(12)20-17/h1-8,13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKKDTNDHKFRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Furan Precursors
The brominated furan segment is typically synthesized via electrophilic aromatic substitution. For instance, furan-2-carboxylic acid derivatives undergo bromination using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents such as dichloromethane or dimethylformamide (DMF). The reaction proceeds at temperatures between 0–25°C, yielding 5-bromofuran-2-carbonyl chloride, a key intermediate.
Pyrrolidine Functionalization
The pyrrolidine ring is functionalized at the 3-position with a quinolin-2-yloxy group through nucleophilic aromatic substitution. In a representative procedure, 3-hydroxypyrrolidine reacts with 2-chloroquinoline in the presence of sodium hydride (NaH) as a base, facilitating the formation of the ether linkage. This step demands anhydrous conditions and temperatures of 80–100°C to achieve yields of 65–75%.
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-Mediated Coupling Reactions
A pivotal method involves palladium-catalyzed coupling between brominated furan intermediates and the pyrrolidine-quinoline subunit. The Royal Society of Chemistry protocol employs Pd(dibenzylideneacetone)₂ (Pd(dba)₂) and bis(diphenylphosphino)ethane (DPEPhos) as catalysts, with [(SIPr)Ag(CF₂H)] as a transmetalation agent.
Representative Procedure
- Reagents :
- 5-Bromofuran-2-carbonyl chloride (1.0 equiv)
- 3-(Quinolin-2-yloxy)pyrrolidine (1.2 equiv)
- Pd(dba)₂ (5 mol%)
- DPEPhos (10 mol%)
- [(SIPr)Ag(CF₂H)] (1.3 equiv)
- Anhydrous toluene (solvent)
Silver-Assisted Transmetalation
The silver complex [(SIPr)Ag(CF₂H)] plays a critical role in facilitating the transfer of the difluoromethyl group, enhancing the electrophilicity of the furan carbonyl moiety. This step ensures regioselective coupling at the pyrrolidine nitrogen.
Multi-Step Synthesis with Protective Group Chemistry
Benzyloxy Protection of Quinoline
To prevent undesired side reactions during pyrrolidine functionalization, the quinoline hydroxyl group is often protected as a benzyl ether. For example, 8-hydroxyquinoline reacts with benzyl bromide in a biphasic system (dichloromethane/water) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Synthetic Steps :
Deprotection and Final Coupling
After coupling the protected quinoline-pyrrolidine intermediate with the bromofuran carbonyl chloride, the benzyl group is removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas. This step restores the free hydroxyl group, finalizing the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction yields significantly depend on solvent polarity and temperature. Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions at elevated temperatures (>100°C). Toluene, though less polar, minimizes decomposition in Pd-catalyzed reactions.
Catalytic System Tuning
Varying the palladium ligand ratio (e.g., DPEPhos:Pd = 2:1) improves catalytic activity. Excess silver additives (>1.3 equiv) risk colloidal silver formation, reducing efficiency.
Table 1. Optimization of Pd/Ag Catalytic Systems
| Pd(dba)₂ (mol%) | DPEPhos (mol%) | [(SIPr)Ag(CF₂H)] (equiv) | Yield (%) |
|---|---|---|---|
| 5 | 10 | 1.3 | 85 |
| 10 | 20 | 1.5 | 78 |
| 5 | 10 | 2.0 | 65 |
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Thin-layer chromatography (TLC) using hexane/ethyl acetate (5:1) confirms reaction progress, while flash chromatography on silica gel achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) are typical.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents are used.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound is studied for its potential biological activities. The presence of the quinoline moiety suggests possible applications in the development of antimalarial or antibacterial agents, as quinoline derivatives are known for such activities.
Medicine
Research into this compound includes its potential use as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may inhibit enzymes involved in DNA replication or repair, while the furan and pyrrolidine rings could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propane: Similar structure but with a propyl group instead of a methylene group.
Uniqueness
The unique combination of the furan, quinoline, and pyrrolidine rings in (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone provides distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines
Biological Activity
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : C17H16BrN3O2
- Molecular Weight : 384.23 g/mol
The compound features a brominated furan ring and a quinoline derivative linked through a pyrrolidine moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrrolidine and furan rings may enhance this activity through mechanisms such as disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone. For example:
- A study demonstrated that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Another research indicated that furan-containing compounds showed cytotoxic effects against human cancer cell lines, suggesting that the combination of these two moieties could yield synergistic effects.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology : MTT assay was performed on MCF-7 cells treated with varying concentrations of the compound.
- Findings : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM, indicating substantial anticancer potential.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antibacterial effects against E. coli.
- Methodology : Disk diffusion method was employed to evaluate the inhibition zones.
- Findings : The compound showed significant inhibition with a zone of inhibition measuring 15 mm at a concentration of 100 µg/disc.
Data Table of Biological Activities
| Biological Activity | Test Organism/Cell Line | IC50/Zone of Inhibition | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 mm (at 100 µg/disc) | |
| Anticancer | MCF-7 (breast cancer) | 12 µM |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of DNA synthesis : Similar compounds have shown to inhibit topoisomerases, leading to DNA damage in cancer cells.
- Membrane disruption : The lipophilic nature of the furan and quinoline rings may facilitate membrane penetration, causing cell lysis in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
